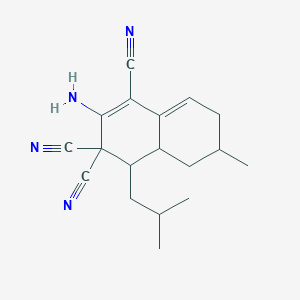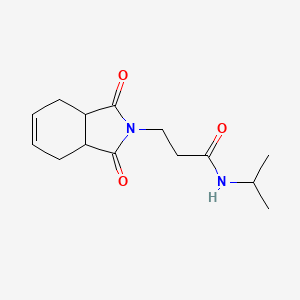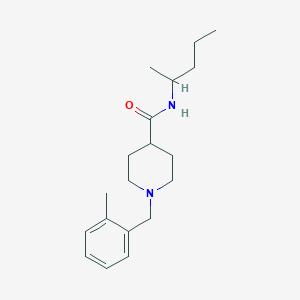
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide, also known as MABT, is a chemical compound that has gained significant attention in scientific research. This compound has been shown to have potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research.
Applications De Recherche Scientifique
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. In neuroscience, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In cardiovascular medicine, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been shown to have vasodilatory effects and can reduce blood pressure. In cancer research, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide can also increase the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. In addition, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide can modulate the activity of neurotransmitters, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are also limitations to its use in lab experiments. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide can be expensive to synthesize and may not be readily available. In addition, its effects may vary depending on the experimental conditions and cell types used.
Orientations Futures
There are several future directions for the study of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide. One direction is to further investigate its potential therapeutic applications in various fields, including neuroscience, cardiovascular medicine, and cancer research. Another direction is to optimize its synthesis to achieve higher yields and purity. Additionally, the development of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide analogs with improved pharmacological properties may also be explored.
Conclusion:
In conclusion, N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide is a chemical compound that has potential therapeutic applications in various fields. Its synthesis method has been optimized to achieve high yields and purity. N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are also several future directions for its study.
Méthodes De Synthèse
The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide involves several steps. The first step involves the preparation of 4-(1H-tetrazol-1-ylmethyl)benzamide, which is then reacted with 1-methyl-4-piperidone to form N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide. The synthesis of N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-4-(tetrazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-25-11-8-19(9-12-25)26-10-2-3-18(14-26)22-20(28)17-6-4-16(5-7-17)13-27-15-21-23-24-27/h4-7,15,18-19H,2-3,8-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFCVIXUMZUBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=C(C=C3)CN4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-(1H-tetrazol-1-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)

![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)
![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)